molecular formula C12H16ClNO B13069752 4-chloro-N-(cyclopropylmethyl)-2-methoxy-5-methylaniline

4-chloro-N-(cyclopropylmethyl)-2-methoxy-5-methylaniline

Cat. No.: B13069752
M. Wt: 225.71 g/mol
InChI Key: PLZCIEYIJUJENC-UHFFFAOYSA-N
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Description

4-chloro-N-(cyclopropylmethyl)-2-methoxy-5-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro group at the 4-position, a cyclopropylmethyl group attached to the nitrogen atom, a methoxy group at the 2-position, and a methyl group at the 5-position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(cyclopropylmethyl)-2-methoxy-5-methylaniline can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-methoxy-5-methylaniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(cyclopropylmethyl)-2-methoxy-5-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N-(cyclopropylmethyl)-2-methoxy-5-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(cyclopropylmethyl)-2-methoxy-5-methylaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit cytochrome P-450 enzymes, affecting the metabolism of other compounds . The cyclopropylmethyl group can undergo ring-opening reactions, which may play a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-methyl-N-(2-phenylcyclopropyl)aniline
  • 4-chloro-N-methylpicolinamide
  • 4-chloro-2-(trifluoroacetyl)aniline

Uniqueness

4-chloro-N-(cyclopropylmethyl)-2-methoxy-5-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

4-chloro-N-(cyclopropylmethyl)-2-methoxy-5-methylaniline

InChI

InChI=1S/C12H16ClNO/c1-8-5-11(14-7-9-3-4-9)12(15-2)6-10(8)13/h5-6,9,14H,3-4,7H2,1-2H3

InChI Key

PLZCIEYIJUJENC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NCC2CC2

Origin of Product

United States

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